2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound also features a trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acylation: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Trifluoromethylation: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid: Shares the quinazolinone core but differs in the functional groups attached.
4-Oxo-3(4H)-quinazolinyl derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H11ClF3N3O2 |
---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O2/c18-11-4-5-14-13(7-11)16(26)24(9-22-14)8-15(25)23-12-3-1-2-10(6-12)17(19,20)21/h1-7,9H,8H2,(H,23,25) |
InChI Key |
LSSJSCLJKNJUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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